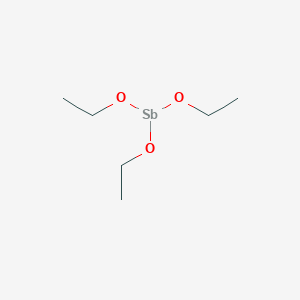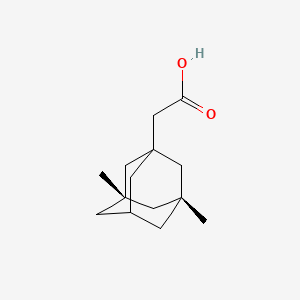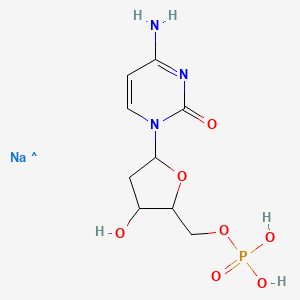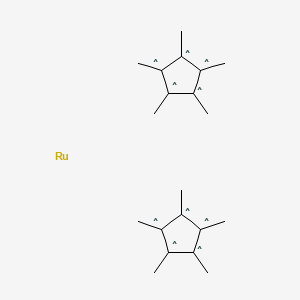
Bis(pentamethylcyclopentadienyl)ruthenium(II), 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)ruthenium(II) can be synthesized through the reaction of pentamethylcyclopentadiene with ruthenium trichloride. The reaction typically involves the following steps:
Preparation of Pentamethylcyclopentadiene: Pentamethylcyclopentadiene is first prepared by methylation of cyclopentadiene.
Reaction with Ruthenium Trichloride: The prepared pentamethylcyclopentadiene is then reacted with ruthenium trichloride in the presence of a reducing agent such as zinc or sodium methoxide.
Industrial Production Methods
While specific industrial production methods for bis(pentamethylcyclopentadienyl)ruthenium(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(pentamethylcyclopentadienyl)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as zinc or sodium methoxide are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium(III) or ruthenium(IV) species, while substitution reactions can yield various ruthenium complexes with different ligands .
Scientific Research Applications
Bis(pentamethylcyclopentadienyl)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which bis(pentamethylcyclopentadienyl)ruthenium(II) exerts its effects involves coordination to various substrates through its ruthenium center. The compound can facilitate electron transfer processes, making it an effective catalyst in many reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride: This compound is similar in structure but includes triphenylphosphine ligands instead of additional pentamethylcyclopentadienyl groups.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: A rhodium analog with similar chemical properties but different reactivity due to the metal center.
Uniqueness
Bis(pentamethylcyclopentadienyl)ruthenium(II) is unique due to its high stability and versatility as a catalyst. Its ability to undergo various chemical reactions and form stable complexes with different ligands makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C20H30Ru |
|---|---|
Molecular Weight |
371.5 g/mol |
InChI |
InChI=1S/2C10H15.Ru/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |
InChI Key |
WODWCWVOVRDLOO-UHFFFAOYSA-N |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



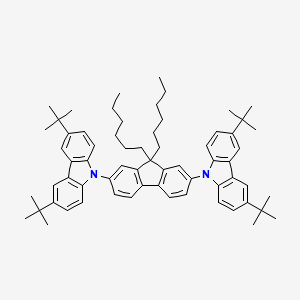

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
